(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenyl ring, along with an amine group.
Properties
IUPAC Name |
(1S)-1-(2-methoxy-5-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEURCJUZUUUMO-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-97-8 | |
| Record name | (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cervical cancer cells, indicating their potential as anticancer agents .
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in models related to schizophrenia. It has shown efficacy as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, which may help in alleviating symptoms associated with schizophrenia .
Materials Science
In addition to biological applications, (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride has potential applications in materials science:
- Organic Electronics : The compound can be utilized in the development of organic semiconductors due to its ability to form charge transport layers in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique molecular structure allows for efficient electron mobility .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | 6.52 ± 0.42 | |
| Similar Derivative A | MDA-MB-231 (Breast Cancer) | 30 | |
| Similar Derivative B | U-87 (Glioblastoma) | 19.6 ± 1.5 |
Case Study: Neuropharmacological Effects
A study on the effects of this compound as a TAAR1 agonist revealed significant behavioral changes in rodent models of schizophrenia. The compound reduced hyperactivity induced by MK-801, suggesting its potential utility in managing symptoms of psychosis .
Mechanism of Action
The mechanism of action of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups on the phenyl ring but lacks the amine group.
2-Methoxyphenyl isocyanate: Contains a methoxy group but has an isocyanate functional group instead of an amine.
Uniqueness
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, often referred to as a trace amine-associated receptor 1 (TAAR1) agonist, has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the context of neuropsychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound acts primarily as an agonist for TAAR1, a receptor implicated in various neurological processes. Activation of TAAR1 has been associated with modulation of dopaminergic and serotonergic systems, which are crucial in the treatment of conditions such as schizophrenia and depression .
Efficacy in Animal Models
Research indicates that this compound exhibits significant efficacy in animal models. In particular:
- MK-801-Induced Hyperactivity : In studies involving rats, the compound effectively reduced hyperactivity induced by MK-801, a model for psychosis .
- Spontaneous Activity : The compound also demonstrated effects on spontaneous locomotor activity, suggesting potential applications in managing symptoms of schizophrenia .
Antimicrobial Properties
Although primarily studied for its neurological effects, preliminary investigations into its antimicrobial properties have shown that similar compounds exhibit activity against various bacterial strains. However, specific data on this compound's antimicrobial efficacy is limited and requires further exploration .
Table 1: Summary of Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
